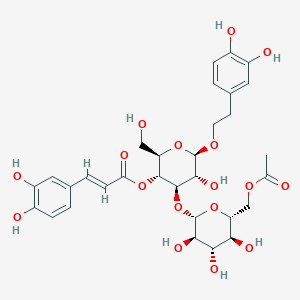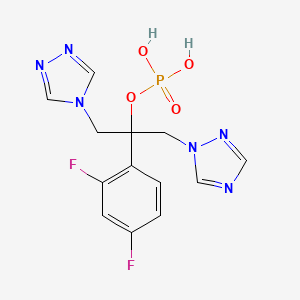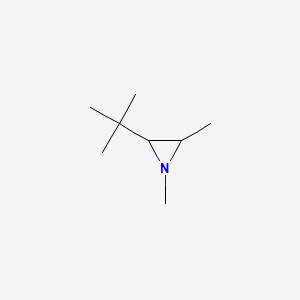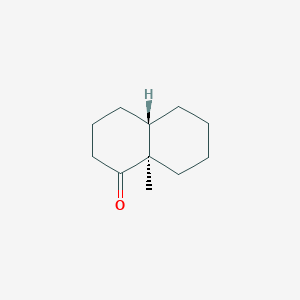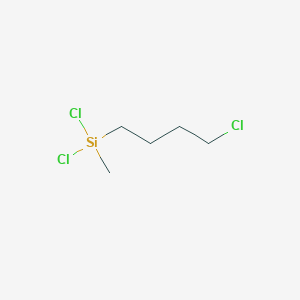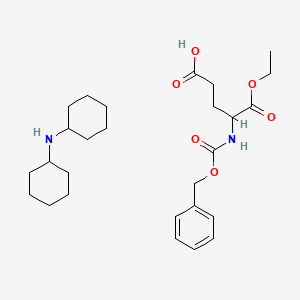
Antibacterial agent 61
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial agent 61 is a synthetic compound known for its potent antibacterial properties. It has been extensively studied for its effectiveness against a wide range of bacterial pathogens, making it a valuable asset in the fight against bacterial infections. This compound is particularly noted for its ability to inhibit bacterial growth and proliferation, thereby reducing the risk of infection and disease.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 61 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antibacterial properties of the compound. Common reagents used in these reactions include organic solvents, catalysts, and various chemical intermediates.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. These methods ensure the consistent quality and yield of the compound. The reaction conditions are carefully controlled to optimize the efficiency of the synthesis, including temperature, pressure, and reaction time. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Antibacterial agent 61 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms, leading to the formation of reduced products.
Substitution: In this reaction, one functional group in the molecule is replaced by another, which can alter the compound’s antibacterial properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with enhanced antibacterial activity, while reduction can produce more stable compounds with different pharmacological properties.
Applications De Recherche Scientifique
Antibacterial agent 61 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies.
Biology: Employed in microbiological studies to investigate the effects of antibacterial agents on bacterial cell growth and metabolism.
Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
Mécanisme D'action
The mechanism of action of antibacterial agent 61 involves the inhibition of key bacterial enzymes and pathways. It targets the bacterial cell wall synthesis, leading to cell lysis and death. Additionally, it interferes with bacterial DNA replication and protein synthesis, further inhibiting bacterial growth. The compound’s molecular targets include enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial survival.
Comparaison Avec Des Composés Similaires
Antibacterial agent 61 is unique in its broad-spectrum activity and its ability to overcome bacterial resistance mechanisms. Similar compounds include:
Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis but is susceptible to resistance.
Ciprofloxacin: An antibiotic that inhibits DNA gyrase but has a narrower spectrum of activity compared to this compound.
Tetracycline: Inhibits protein synthesis but is less effective against certain resistant strains.
Propriétés
Formule moléculaire |
C9H10N5NaO7S |
|---|---|
Poids moléculaire |
355.26 g/mol |
Nom IUPAC |
sodium;[(2S,5R)-2-(5-carbamoyl-1,2,4-oxadiazol-3-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C9H11N5O7S.Na/c10-6(15)8-11-7(12-20-8)5-2-1-4-3-13(5)9(16)14(4)21-22(17,18)19;/h4-5H,1-3H2,(H2,10,15)(H,17,18,19);/q;+1/p-1/t4-,5+;/m1./s1 |
Clé InChI |
IDYJRDXGBHMNRU-JBUOLDKXSA-M |
SMILES isomérique |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NOC(=N3)C(=O)N.[Na+] |
SMILES canonique |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NOC(=N3)C(=O)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


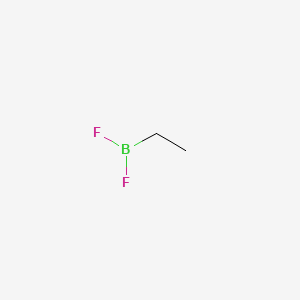
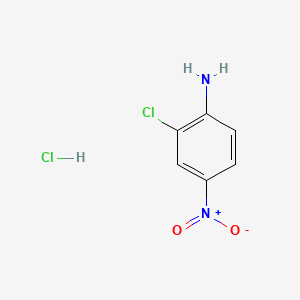
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-5-prop-1-ynylpyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14753112.png)
![(1S,2S,3R,11R,14S)-2-hydroxy-14-(hydroxymethyl)-3-(1H-indol-3-yl)-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B14753114.png)


![N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine](/img/structure/B14753137.png)
![4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B14753145.png)
